molecular formula C21H24N4O3S B10867543 2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B10867543
M. Wt: 412.5 g/mol
InChI Key: PYEJDMCRCNXAPB-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C19H21N5O4S , belongs to the class of acetamides . It features a triazole ring, a sulfanyl group, and aromatic substituents. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

  • Condensation Reaction :
    • The compound can be synthesized through a condensation reaction between 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-methoxyphenylacetyl chloride .
    • The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
    • The product is then isolated and purified.
  • Industrial Production :
    • Industrial-scale production methods may involve variations of the above synthetic route.
    • Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactions::

  • Oxidation : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
  • Reduction : Reduction reactions can yield different derivatives.
  • Substitution : Substitution reactions at the triazole ring or aromatic substituents are possible.
Common Reagents and Conditions::
  • Oxidation : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
  • Reduction : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution : Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products::
  • Oxidation: Oxidized derivatives with modified functional groups.
  • Reduction: Reduced forms with altered properties.
  • Substitution: Substituted compounds with different substituents.

Scientific Research Applications

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
  • Medicine : Studied for pharmacological effects (e.g., antimicrobial, anticancer).
  • Industry : May find applications in materials science or as intermediates in drug development.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions.
  • Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H24N4O3S/c1-5-25-20(15-10-17(27-3)12-18(11-15)28-4)23-24-21(25)29-13-19(26)22-16-8-6-14(2)7-9-16/h6-12H,5,13H2,1-4H3,(H,22,26)

InChI Key

PYEJDMCRCNXAPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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